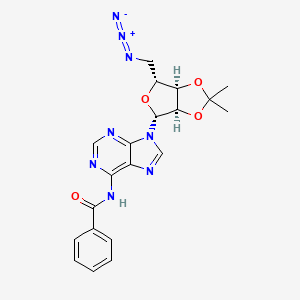
5'-Azido-N-benzoyl-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine: is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have modifications that confer unique properties, making them useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine typically involves multiple steps:
Protection of Hydroxyl Groups: The 2’,3’-hydroxyl groups of adenosine are protected using isopropylidene to form 2’,3’-O-(1-methylethylidene)-adenosine.
Benzoylation: The amino group at the N-position is benzoylated using benzoyl chloride in the presence of a base.
Azidation: The 5’-hydroxyl group is converted to an azido group using an azidating agent like sodium azide.
Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted nucleosides.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and properties.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving nucleic acid interactions.
Medicine:
- Explored for antiviral and anticancer properties.
- Potential use in drug development as a nucleoside analog.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential applications in biotechnology and pharmaceuticals.
作用機序
The mechanism of action of 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine would depend on its specific application. Generally, nucleoside analogs can:
Inhibit Enzymes: Act as inhibitors of enzymes involved in nucleic acid synthesis.
Incorporate into Nucleic Acids: Get incorporated into DNA or RNA, leading to chain termination or mutations.
Interact with Proteins: Bind to proteins and affect their function.
類似化合物との比較
5’-Azido-5’-deoxyadenosine: Lacks the benzoyl and isopropylidene groups.
N-Benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine: Lacks the azido group.
Uniqueness:
- The combination of the azido, benzoyl, and isopropylidene groups in 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine confers unique chemical properties and reactivity.
- This compound may exhibit distinct biological activity compared to its analogs.
特性
分子式 |
C20H20N8O4 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC名 |
N-[9-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H20N8O4/c1-20(2)31-14-12(8-25-27-21)30-19(15(14)32-20)28-10-24-13-16(22-9-23-17(13)28)26-18(29)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19H,8H2,1-2H3,(H,22,23,26,29)/t12-,14-,15-,19-/m1/s1 |
InChIキー |
KHIBXAXSWIUUTF-QEPJRFBGSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CN=[N+]=[N-])C |
正規SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CN=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


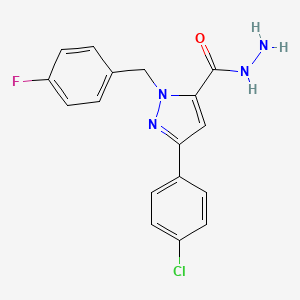
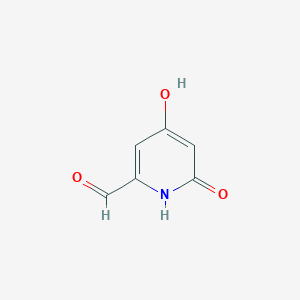

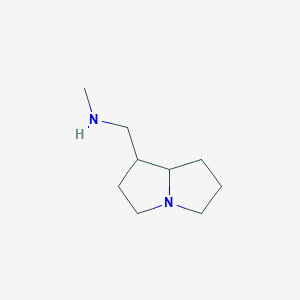
![7-Amino-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14863873.png)

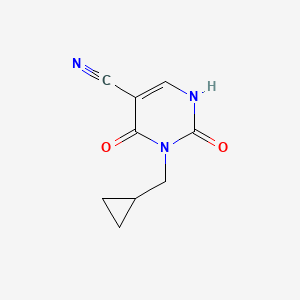
![8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14863897.png)
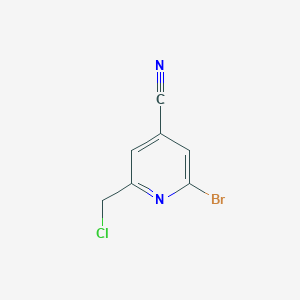

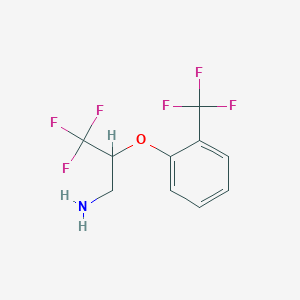
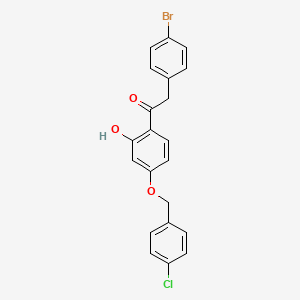
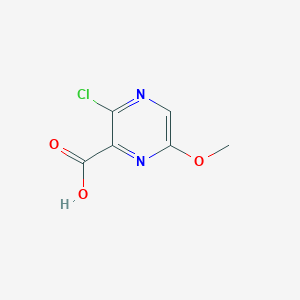
![5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole](/img/structure/B14863927.png)
